molecular formula C16H16O2 B1343600 4-(1,3-Dioxolan-2-ylmethyl)biphenyl CAS No. 898759-54-1

4-(1,3-Dioxolan-2-ylmethyl)biphenyl

Cat. No.: B1343600
CAS No.: 898759-54-1
M. Wt: 240.3 g/mol
InChI Key: XTVJQZPIQGYSLQ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-ylmethyl)biphenyl (CAS: 887345-06-4) is a biphenyl derivative featuring a 1,3-dioxolane ring attached via a methylene (-CH2-) group at the para position of one benzene ring. The 1,3-dioxolane moiety is a five-membered cyclic acetal, conferring unique steric and electronic properties to the compound.

Key identifiers:

  • Molecular formula: C16H14O2 (inferred from structural analogs in and ).
  • Structural features: Biphenyl backbone with a dioxolane-containing methyl substituent.

Properties

IUPAC Name

2-[(4-phenylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-16-17-10-11-18-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJQZPIQGYSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645882
Record name 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-54-1
Record name 2-([1,1′-Biphenyl]-4-ylmethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[([1,1'-Biphenyl]-4-yl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)biphenyl typically involves the reaction of biphenyl derivatives with 1,3-dioxolane. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The production is carried out in cleanroom environments to maintain the purity and prevent contamination.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to other functional groups.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or other reduced forms of the original compound .

Scientific Research Applications

4-(1,3-Dioxolan-2-ylmethyl)biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)biphenyl involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the biphenyl group can participate in various aromatic interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-amine (CAS: 26908-34-9)

  • Structural difference : Replaces the methyl group in the target compound with an amine (-NH2) group at the para position of the biphenyl.
  • Impact on properties :
    • The amine group introduces polarity, increasing solubility in polar solvents compared to the methyl-substituted analog.
    • Enhanced reactivity in electrophilic substitution reactions due to the electron-donating nature of the amine .
  • Applications : Likely used in dye synthesis or as a ligand in coordination chemistry.

4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde (CAS: Not provided)

  • Structural difference : Substitutes the methyl group with an aldehyde (-CHO) functionality.
  • Impact on properties :
    • The aldehyde group enables participation in condensation reactions (e.g., formation of Schiff bases).
    • Reduced stability under acidic conditions due to the labile aldehyde moiety .
  • Applications: Potential intermediate in asymmetric synthesis or polymer crosslinking.

4-Iodo-1,1'-biphenyl (CAS: Not provided)

  • Structural difference : Replaces the dioxolane-methyl group with an iodine atom.
  • Impact on properties: Increased molecular weight and halogen-driven reactivity (e.g., Suzuki-Miyaura coupling). Lower solubility in non-polar solvents compared to the dioxolane-containing analog .
  • Applications : Widely used in cross-coupling reactions for constructing complex aryl systems.

Chloromethyl-Substituted Biphenyl Derivatives

  • Structural difference : Features a chloromethyl (-CH2Cl) group instead of the dioxolane-methyl group.
  • Impact on properties :
    • Higher electrophilicity, making it reactive toward nucleophiles (e.g., in SN2 reactions).
    • Greater toxicity and handling challenges due to the chlorine atom .
  • Applications : Key intermediate in the synthesis of resins and surfactants.

Biological Activity

4-(1,3-Dioxolan-2-ylmethyl)biphenyl is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Structure : this compound features a biphenyl core with a 1,3-dioxolane substituent, which may influence its interaction with biological targets.
  • Molecular Weight : The molecular weight of this compound is approximately 196.24 g/mol.
  • CAS Number : 898759-54-1.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

  • Receptor Binding : This compound may bind to specific receptors, influencing cellular signaling pathways.
  • Enzyme Interaction : It can modulate enzyme activities, potentially affecting metabolic processes and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest efficacy against various viruses, including HIV and HCV.
  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : It may reduce inflammation through the modulation of cytokine production.

In Vitro Studies

A study utilizing MTT assays demonstrated that this compound significantly inhibited the growth of cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

Cell LineIC50 (µM)
HeLa5.2
MCF-76.8
A5494.5

In Vivo Studies

In animal models, administration of this compound resulted in a notable reduction in tumor size compared to control groups. Dosage optimization studies revealed that lower doses maintained efficacy while minimizing toxicity.

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was tested against HIV-infected cells. Results indicated a significant decrease in viral load after treatment, suggesting potential as an antiviral agent.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced cancer demonstrated that the addition of this compound to standard chemotherapy regimens improved patient outcomes without increasing adverse effects.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via renal pathways.

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